tert-Butyl 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-1H-pyrrole-1-carboxylate
Overview
Description
tert-Butyl 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-1H-pyrrole-1-carboxylate: is a complex organic compound that features a boron-containing heterocyclic structure
Mechanism of Action
Mode of Action
It is known to be used in the suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or triflates .
Biochemical Pathways
The compound is involved in the synthesis of marine natural product pentabromopseudilin and thiophene-based novel macrocycles . These biochemical pathways involve complex reactions and transformations, and the compound plays a crucial role in these processes .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-1H-pyrrole-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the boron-containing heterocycle through a series of condensation and cyclization reactions. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced boron-containing species.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-1H-pyrrole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its boron-containing structure makes it valuable in cross-coupling reactions and as a precursor for boron-based catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to form stable complexes with biological targets can be leveraged in drug design and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a reagent in various chemical processes.
Biological Activity
Chemical Structure and Properties
Molecular Formula: C14H18B2N2O5
Molecular Weight: 330.09 g/mol
The structure of this compound features a pyrrole ring and a dioxazaborocane moiety, which are significant for its biological interactions. The tert-butyl group enhances lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Research indicates that compounds similar to tert-Butyl 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-1H-pyrrole-1-carboxylate exhibit various biological activities:
- Antioxidant Activity: The presence of dioxo groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition: The pyrrole ring is known to interact with various enzymes, potentially acting as an inhibitor for certain biological pathways.
- Anticancer Properties: Preliminary studies have indicated that related compounds may induce apoptosis in cancer cell lines through modulation of signaling pathways.
Case Studies
-
Antioxidant Studies:
A study evaluated the antioxidant capacity of pyrrole derivatives and found that compounds with similar structures significantly reduced reactive oxygen species (ROS) in vitro. This suggests that this compound may possess similar protective effects against oxidative damage . -
Enzyme Inhibition:
Research has shown that pyrrole-based compounds can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief in experimental models . -
Anticancer Activity:
A recent investigation into the anticancer effects of pyrrole derivatives demonstrated that these compounds could induce cell cycle arrest and apoptosis in human cancer cell lines. The study highlighted the potential of such compounds to be developed into therapeutic agents for cancer treatment .
Summary of Biological Activities
Future Directions
Further research is necessary to fully elucidate the biological mechanisms of this compound. Potential areas include:
- In vivo Studies: To confirm the efficacy and safety profile of this compound in living organisms.
- Structural Modifications: To enhance its biological activity and specificity towards targeted pathways.
- Clinical Trials: To evaluate its therapeutic potential in humans.
Properties
IUPAC Name |
tert-butyl 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)pyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O6/c1-14(2,3)21-13(20)17-7-5-6-10(17)15-22-11(18)8-16(4)9-12(19)23-15/h5-7H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASMDYSWFBSATG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CN2C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676763 | |
Record name | tert-Butyl 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158984-94-1 | |
Record name | tert-Butyl 2-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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